molecular formula C23H27FN2O3S B4621419 N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B4621419
M. Wt: 430.5 g/mol
InChI Key: WPXYPJPYNSVGFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a useful research compound. Its molecular formula is C23H27FN2O3S and its molecular weight is 430.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.17264206 g/mol and the complexity rating of the compound is 696. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence Sensors for Metal Ions in Water and Cells

A study discusses the synthesis and photophysical properties of water-soluble sulfonato-Salen-type ligands derived from different diamines, including cyclohexanediamine. These ligands exhibit strong UV/Vis-absorption and fluorescence, useful for detecting Cu(2+) in water and living cells through fluorescence imaging. This application demonstrates the compound's potential in environmental monitoring and biological imaging (Zhou et al., 2012).

Anion Exchange Polymer Electrolytes

Another research explores guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes synthesized via activated fluorophenyl-amine reaction. This process allows for the precise control of cation functionality, highlighting the role of similar compounds in creating high-performance materials for energy storage and conversion applications (Kim et al., 2011).

Sulfonyl-Transfer Reagents in Organic Synthesis

Research on ethyl glyoxylate N-tosylhydrazone as a sulfonyl-transfer reagent in base-catalyzed sulfa-Michael reactions presents a direct access to functionalized sulfones. This study showcases the compound's utility in facilitating the synthesis of various sulfone derivatives, which are important in pharmaceuticals and agrochemicals (Fernández et al., 2014).

Photoluminescence Properties for Imaging

The preparation of Y2O3:Eu3+ nanoparticles in reverse micellar systems and their photoluminescence properties are discussed in another paper. These nanoparticles, with potential for high-resolution imaging and sensing, highlight the broader applications of related compounds in developing advanced materials for optical applications (Hirai et al., 2004).

Micellar Electrokinetic Capillary Chromatography

A study on the use of a fluorosurfactant in micellar electrokinetic capillary chromatography (MEKC) demonstrates the compound's potential to improve the efficiency and selectivity of chromatographic separations. This research underscores the importance of similar compounds in analytical chemistry, particularly in the separation and analysis of complex mixtures (de Ridder et al., 2001).

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O3S/c1-18-11-13-20(14-12-18)30(28,29)26(22-10-6-5-9-21(22)24)17-23(27)25-16-15-19-7-3-2-4-8-19/h5-7,9-14H,2-4,8,15-17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXYPJPYNSVGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCC2=CCCCC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 3
Reactant of Route 3
N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 4
Reactant of Route 4
N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 5
Reactant of Route 5
N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 6
N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.